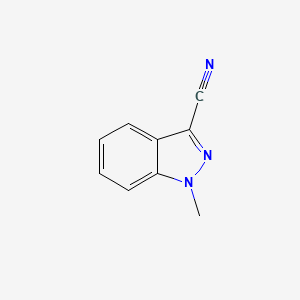

1-Methyl-1h-indazole-3-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 140857. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylindazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-12-9-5-3-2-4-7(9)8(6-10)11-12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXPCFXLOLXYNRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20301061 | |

| Record name | 1-methyl-1h-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31748-44-4 | |

| Record name | 31748-44-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140857 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-methyl-1h-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20301061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-1H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Synthon

1-Methyl-1H-indazole-3-carbonitrile stands as a molecule of significant interest within the landscape of medicinal chemistry and organic synthesis. While direct and extensive literature on this specific nitrile derivative is notably scarce, its structural architecture, featuring the privileged indazole scaffold, positions it as a valuable synthon for the construction of complex, biologically active molecules. The indazole ring system is a cornerstone in numerous pharmaceutical agents, recognized for its ability to modulate the activity of various enzymes and receptors, particularly kinases.

This guide provides a comprehensive technical overview of this compound, navigating the current information landscape by drawing upon established chemical principles and data from closely related, well-documented analogues. Its structural cousins, 1-methyl-1H-indazole-3-carboxylic acid and its corresponding methyl ester, are key intermediates in the synthesis of high-profile drugs, most notably the 5-HT3 receptor antagonist Granisetron, used to prevent chemotherapy-induced nausea and vomiting.[1] By understanding the chemistry of these precursors, we can logically infer and project the properties and potential of the title nitrile compound.

This document will delve into its plausible synthetic pathways, predict its spectroscopic signature, explore its chemical reactivity, and discuss its potential applications, providing researchers with a foundational understanding to leverage this compound in their discovery and development programs.

I. Physicochemical and Structural Properties

Table 1: Core Properties of this compound and a Related Analogue

| Property | This compound (Target Compound) | 1-Methyl-1H-indazole-3-carboxylic acid (Reference Analogue) |

| Molecular Formula | C₉H₇N₃ | C₉H₈N₂O₂ |

| Molecular Weight | 157.17 g/mol | 176.17 g/mol [2] |

| CAS Number | 16295-27-9 (Predicted/Unverified) | 50890-83-0 |

| Appearance | Predicted: White to off-white crystalline solid | Off-white solid[3] |

| Calculated Exact Mass | 157.0640 Da | 176.0586 Da[2] |

| Calculated XLogP3 | 1.8 | 1.7 |

| Calculated H-Bond Donors | 0 | 1 |

| Calculated H-Bond Acceptors | 3 | 3 |

| Safety Hazards | Data Not Available. General caution for nitriles advised. | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[3] |

Note: Predicted properties are computationally derived and should be used as estimates pending experimental verification.

II. Synthesis and Manufacturing Pathways

A definitive, published protocol for the synthesis of this compound is not currently available. However, based on established synthetic transformations, a highly plausible and efficient route can be designed starting from the well-documented and commercially available 1-methyl-1H-indazole-3-carboxylic acid. This proposed pathway involves two key transformations: amidation followed by dehydration.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Methyl-1H-indazole-3-carboxamide

This step involves the conversion of the carboxylic acid to an intermediate acid chloride, which is then reacted with ammonia to form the primary amide.

-

Acid Chloride Formation: To a stirred solution of 1-methyl-1H-indazole-3-carboxylic acid (1.0 equiv) in an inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 equiv) or thionyl chloride (1.2 equiv) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to yield the crude 1-methyl-1H-indazole-3-carbonyl chloride. This intermediate is typically used immediately without further purification.

-

Amidation: Dissolve the crude acid chloride in an inert solvent like DCM and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonium hydroxide or a solution of ammonia in an organic solvent.

-

Work-up and Isolation: Stir the reaction mixture for 1-2 hours, allowing it to warm to room temperature. The resulting solid precipitate can be collected by filtration, washed with water and a cold organic solvent (e.g., diethyl ether), and dried under vacuum to yield 1-methyl-1H-indazole-3-carboxamide.

Step 2: Dehydration of 1-Methyl-1H-indazole-3-carboxamide to this compound

The conversion of a primary amide to a nitrile is a standard dehydration reaction. A modern and mild method utilizes cyanuric chloride and DMF.[3]

-

Reaction Setup: Suspend the 1-methyl-1H-indazole-3-carboxamide (1.0 equiv) in DMF at room temperature.

-

Reagent Addition: In a separate flask, prepare a solution of cyanuric chloride (0.5 equiv) in a solvent such as methyl tert-butyl ether (MTBE) or acetonitrile. Add this solution dropwise to the amide suspension over 15-20 minutes.

-

Reaction Progression: Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Extraction: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or sodium carbonate. Extract the aqueous phase multiple times with an organic solvent like ethyl acetate or MTBE.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.

III. Spectroscopic Characterization (Predicted)

No experimental spectra for this compound are publicly available. The following data is predicted based on the analysis of its parent compound, 1H-indazole-3-carbonitrile,[4] and general principles of spectroscopy.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 8.1-8.2 ppm (d, 1H, Ar-H); δ ~ 7.4-7.6 ppm (m, 3H, Ar-H); δ ~ 4.1-4.2 ppm (s, 3H, N-CH₃). The downfield shift of the proton at position 4 is expected due to the anisotropic effect of the nitrile group. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 140-145 ppm (Ar-C); δ ~ 120-130 ppm (4 Ar-CH signals); δ ~ 115-118 ppm (-C≡N); δ ~ 108-112 ppm (Ar-C); δ ~ 35-37 ppm (N-CH₃). The carbon attached to the nitrile group is expected to be significantly shielded. |

| FT-IR (KBr, cm⁻¹) | ν ~ 2220-2240 cm⁻¹ (strong, sharp C≡N stretch); ν ~ 3050-3150 cm⁻¹ (aromatic C-H stretch); ν ~ 1600-1620 cm⁻¹ (C=N stretch); ν ~ 1450-1580 cm⁻¹ (aromatic C=C stretches). |

| Mass Spectrometry (EI) | M⁺ at m/z = 157. A key fragmentation would likely be the loss of HCN (m/z = 130). |

IV. Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by two main components: the aromatic indazole ring and the electrophilic nitrile functional group.

Reactions of the Nitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack.[5] This allows for a range of valuable transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be fully hydrolyzed to the corresponding 1-methyl-1H-indazole-3-carboxylic acid, or partially hydrolyzed to the 1-methyl-1H-indazole-3-carboxamide.[6] This reactivity provides a synthetic link back to its common precursors.

-

Reduction: The nitrile can be reduced to a primary amine, 1-(1-methyl-1H-indazol-3-yl)methanamine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation.[7] Milder reagents can potentially yield the corresponding aldehyde. This opens pathways to a new class of substituted indazole derivatives.

-

Organometallic Addition: Grignard reagents or organolithium reagents can add to the nitrile to form an intermediate imine, which upon aqueous workup yields a ketone.[7] This allows for the direct attachment of new carbon-based side chains at the 3-position.

-

Cycloadditions: The nitrile group can participate in cycloaddition reactions to form various five-membered heterocyclic rings, such as tetrazoles (with azides) or oxadiazoles, further expanding the synthetic diversity.[8]

Caption: Key transformations of the nitrile group in this compound.

Reactions of the Indazole Ring

The indazole ring itself can undergo reactions, typically electrophilic aromatic substitution. The directing effects of the fused pyrazole ring and the electron-withdrawing nitrile group would likely direct incoming electrophiles to the 5- or 6-positions of the benzene ring.

V. Potential Applications in Drug Discovery

Given its structural motifs, this compound is a compound of high potential for medicinal chemists.

-

Scaffold for Kinase Inhibitors: The indazole core is a well-established "hinge-binding" motif in many ATP-competitive kinase inhibitors. The nitrile group can serve as a versatile synthetic handle to introduce various side chains designed to target specific pockets within the kinase active site.

-

Intermediate for Bioactive Molecules: As a precursor to amines, amides, ketones, and other heterocycles, this compound is a gateway to diverse chemical libraries for high-throughput screening. The primary amine derived from its reduction is a particularly valuable intermediate for further functionalization.

-

Synthetic Cannabinoid Research: Several synthetic cannabinoids feature a 1H-indazole-3-carboxamide core.[9] The nitrile could potentially be used to synthesize novel analogs or serve as a precursor in this field of research.

VI. Conclusion and Future Outlook

This compound represents a molecule with considerable untapped potential. While it remains a sparsely documented compound in its own right, its chemical properties can be confidently predicted through the lens of its well-studied analogues and the fundamental principles of organic chemistry. Its value lies not in a known biological activity, but in its versatility as a building block. The reactive nitrile handle, coupled with the pharmaceutically validated indazole core, makes it an attractive starting point for the synthesis of novel compounds targeting a wide range of biological targets. As the demand for novel kinase inhibitors and other complex heterocyclic drugs continues to grow, it is likely that synthons such as this compound will move from the periphery of chemical space to become valuable tools in the arsenal of the drug discovery scientist. Further experimental validation of its synthesis, reactivity, and properties is warranted and will undoubtedly unlock new avenues for innovation.

References

- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 2. 1-Methyl-1H-indazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. orgsyn.org [orgsyn.org]

- 5. fiveable.me [fiveable.me]

- 6. Nitrile - Wikipedia [en.wikipedia.org]

- 7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 8. Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.unina.it [iris.unina.it]

An In-Depth Technical Guide to 1-Methyl-1H-indazole-3-carbonitrile (CAS 31748-44-4): A Key Intermediate in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Methyl-1H-indazole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its physicochemical properties, robust synthesis protocols, chemical reactivity, and its pivotal role as a building block in the development of novel therapeutics, grounded in authoritative references and field-proven insights.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic structure composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in pharmacology.[1][2] This prominence stems from the thermodynamic stability of the 1H-indazole tautomer and its ability to engage in various biological interactions, making it a cornerstone for many bioactive compounds.[1][2] Within this important class of molecules, this compound serves as a highly versatile and valuable intermediate. Its defined structure, featuring a reactive nitrile group at the 3-position and a methyl group at the 1-position preventing tautomerization, makes it an ideal starting material for complex molecular synthesis. Notably, it has been identified as a key precursor in the development of potent agonists for the APJ receptor, which are under investigation for treating cardiovascular diseases such as heart failure.[3]

| Property | Value | Source |

| CAS Number | 31748-44-4 | [4] |

| Molecular Formula | C₉H₇N₃ | [4] |

| Molecular Weight | 157.17 g/mol | [4] |

| Predicted Boiling Point | 321.1±15.0 °C | [5] |

| Predicted Density | 1.19±0.1 g/cm³ | [5] |

| Storage Temperature | 2-8°C | [5] |

Section 1: Structural Elucidation and Physicochemical Properties

The structure of this compound is defined by the indazole core, with a methyl group affixed to the nitrogen at position 1 (N1) and a nitrile (-C≡N) group at carbon 3 (C3). The methylation at N1 is crucial as it locks the molecule into the more thermodynamically stable 1H-tautomer, preventing isomerization to the 2H-form.[1][6] This structural rigidity is highly advantageous in drug design, ensuring a consistent and predictable interaction with biological targets.

Caption: Chemical structure of this compound.

While specific, experimentally-derived spectral data for this exact compound is not detailed in the provided literature, its characteristics can be confidently predicted. The Infrared (IR) spectrum would exhibit a strong, sharp absorption band characteristic of the nitrile group (C≡N stretch) around 2220-2260 cm⁻¹. The ¹H NMR spectrum would show signals corresponding to the four distinct aromatic protons on the benzene ring, as well as a characteristic singlet for the N-methyl group.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the N-methylation of the parent 1H-indazole-3-carbonitrile. This precursor can be synthesized via several established routes for indazoles, such as those starting from o-toluidine or isatin.[6] The critical step is the selective methylation at the N1 position.

The choice of base and solvent is paramount for achieving high regioselectivity and yield. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal. It quantitatively deprotonates the N-H of the indazole ring, forming a sodium salt. This process has a clear causality: the resulting indazolide anion is a potent nucleophile, while the only byproduct, hydrogen gas, is non-reactive and easily removed from the reaction, driving the equilibrium forward. The subsequent introduction of an electrophilic methyl source, such as methyl iodide or dimethyl sulfate, leads to the desired Sₙ2 reaction.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: N-Methylation of 1H-Indazole-3-carbonitrile

This protocol is adapted from a well-established procedure for the N-methylation of a similar indazole derivative.[7] It is designed to be self-validating through observable phenomena and standard analytical checkpoints.

-

Preparation (Inert Atmosphere):

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) suspended in anhydrous N,N-Dimethylformamide (DMF).

-

Causality: An inert atmosphere is critical as NaH reacts violently with water and the indazolide anion is sensitive to moisture and oxygen. DMF is an excellent polar aprotic solvent that solubilizes the reactants and facilitates the Sₙ2 reaction.

-

-

Deprotonation:

-

Slowly add a solution of 1H-indazole-3-carbonitrile (1.0 equivalent) in anhydrous DMF to the stirred NaH suspension at 0°C (ice bath).

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Validation: The cessation of hydrogen gas evolution (bubbling) provides a visual confirmation that the deprotonation is complete.

-

-

Methylation:

-

Cool the reaction mixture back to 0°C.

-

Add a solution of methyl iodide (CH₃I, 1.2 equivalents) in anhydrous DMF dropwise via the dropping funnel.[7]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Causality: Adding the alkylating agent at a low temperature helps to control the exothermic reaction. A slight excess of methyl iodide ensures the reaction goes to completion.

-

-

Work-up and Purification:

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully quench the reaction by slowly adding ice-cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Section 3: Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile building block. The nitrile group can be readily transformed into other key functional groups, such as carboxylic acids (via hydrolysis) or aminomethyl groups (via reduction), significantly expanding its synthetic potential.[8]

A prime example of its application is in the synthesis of novel agonists of the APJ receptor, a G-protein coupled receptor implicated in cardiovascular homeostasis.[3] A patent from Amgen Inc. describes the use of this compound as a starting material for constructing complex pyrimidinone derivatives that act as APJ agonists.[3] These compounds have therapeutic potential for conditions like chronic heart failure.[3]

Caption: Role as an intermediate in the synthesis of complex therapeutics.[3]

Section 4: Safety, Handling, and Storage

| Hazard Information (Inferred) | Precautionary Measures and First Aid |

| GHS Hazard Statements: Likely harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11] | Prevention: Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust.[9][12] |

| Signal Word: Warning[9][12] | Response: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[9][13] |

-

Handling: All manipulations should be performed in a certified fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] For long-term stability, storage at 2-8°C is recommended.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]

Conclusion

This compound is more than just a chemical compound; it is a key enabler in the field of medicinal chemistry. Its stable, locked tautomeric form and the synthetic versatility of its nitrile handle make it an invaluable intermediate. Its documented role in the synthesis of next-generation cardiovascular drugs underscores its importance.[3] For researchers and drug development professionals, understanding the properties, synthesis, and safe handling of this molecule is essential for leveraging its full potential in the creation of novel and effective therapies.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US11807624B2 - Substituted pyrimidinones as agonists of the APJ receptor - Google Patents [patents.google.com]

- 4. This compound, CasNo.31748-44-4 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 5. 31748-44-4 | CAS DataBase [chemicalbook.com]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. bloomtechz.com [bloomtechz.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. angenechemical.com [angenechemical.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

A Comprehensive Technical Guide to the Structure Elucidation of 1-Methyl-1H-indazole-3-carbonitrile

Preamble: The Imperative for Precision in Heterocyclic Chemistry

In the landscape of drug discovery and materials science, N-heterocyclic scaffolds, particularly the indazole core, are of paramount importance. Their derivatives are known to exhibit a wide array of biological activities, serving as the foundation for numerous therapeutic agents.[1] 1-Methyl-1H-indazole-3-carbonitrile is a key intermediate in the synthesis of more complex molecules. Its precise structural characterization is not merely an academic exercise but a critical prerequisite for ensuring the desired pharmacological profile and reproducibility in research and development. The potential for isomeric ambiguity, specifically the formation of the N-2 methylated isomer (2-Methyl-2H-indazole-3-carbonitrile), necessitates a rigorous, multi-technique approach to structure elucidation. This guide provides an in-depth, field-proven workflow for the unambiguous confirmation of the this compound structure, grounded in the principles of spectroscopic analysis.

Foundational Analysis: Molecular Formula and Functional Group Identity

The initial phase of structure elucidation focuses on confirming the molecular formula and identifying the constituent functional groups. This is efficiently achieved through a combination of high-resolution mass spectrometry and infrared spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the definitive technique for determining the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with high precision (typically to four or five decimal places), we can calculate a unique molecular formula, distinguishing it from other potential formulas with the same nominal mass. Electrospray Ionization (ESI) is often preferred for these types of polar heterocyclic compounds as it is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, simplifying spectral interpretation.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile.[2]

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Acquisition: Infuse the sample into the ESI source in positive ion mode. Acquire the full scan spectrum over a relevant m/z range (e.g., 100-500).

-

Data Analysis: Identify the m/z of the most abundant ion corresponding to the [M+H]⁺ species. Compare this experimentally determined exact mass with the theoretical mass calculated for the proposed formula, C₉H₈N₃⁺ (the protonated form of C₉H₇N₃). The mass deviation should be within 5 ppm.

Data Presentation: Expected HRMS Data

| Parameter | Theoretical Value (for C₉H₈N₃⁺) | Expected Experimental Value |

| Molecular Formula | C₉H₇N₃ | C₉H₇N₃ |

| Molecular Weight | 157.17 g/mol | - |

| Exact Mass | 158.0764 Da | ~158.0764 ± 0.0008 Da |

Trustworthiness: The confirmation of the molecular formula by HRMS provides a self-validating foundation for all subsequent spectroscopic analysis. Any proposed structure must be consistent with this elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites specific molecular vibrations, creating a unique spectral fingerprint. For this compound, the most diagnostic absorption will be the sharp, intense peak from the nitrile (-C≡N) group, a feature that is often unambiguous.[3]

Experimental Protocol: ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum to account for atmospheric CO₂ and H₂O.[4]

-

Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The software automatically generates the final absorbance or transmittance spectrum.

Data Presentation: Characteristic FTIR Absorption Bands

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity | Rationale & References |

| Nitrile (-C≡N) | Stretch | 2240 - 2220 | Strong, Sharp | Conjugation with the aromatic indazole ring lowers the frequency from that of a saturated nitrile.[3][4][5] |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium | Characteristic of sp² C-H bonds in the benzene ring. |

| Aromatic C=C | Stretch | 1620 - 1580, 1500 - 1450 | Medium to Strong | In-ring vibrations of the indazole scaffold. |

| Alkyl C-H (N-CH₃) | Stretch | 2980 - 2850 | Weak to Medium | C-H vibrations of the N-methyl group. |

The Core Investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. A suite of 1D and 2D NMR experiments is required to definitively place the methyl group on the N-1 position and assign all proton and carbon signals.[6]

Experimental Protocol: General NMR

-

Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended).

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire standard ¹H, proton-decoupled ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra.

¹H and ¹³C NMR Analysis

Expertise & Causality: ¹H NMR provides information on the number of distinct proton environments and their neighboring protons (via spin-spin coupling). ¹³C NMR reveals the number of unique carbon environments. The DEPT-135 experiment is crucial for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

Expected ¹H NMR Signals:

-

Aromatic Region (4 protons): Expect four distinct signals in the aromatic region (~7.2-8.2 ppm), corresponding to the protons on the benzene ring portion of the indazole. The coupling patterns (doublets, triplets) will reveal their relative positions.

-

N-Methyl Group (3 protons): A characteristic singlet integrating to three protons will appear in the upfield region (~3.8-4.2 ppm), indicative of a methyl group attached to a heteroatom with no adjacent protons.

Expected ¹³C NMR Signals:

-

Aromatic/Heteroaromatic Carbons (7 carbons): Seven signals are expected in the downfield region (~110-140 ppm). This includes the six carbons of the benzene ring and the C3 carbon of the pyrazole ring. The nitrile carbon will be further downfield.

-

Nitrile Carbon (1 carbon): A quaternary carbon signal for the -C≡N group is expected in the range of ~115-120 ppm.[5]

-

N-Methyl Carbon (1 carbon): One upfield signal (~30-40 ppm) corresponding to the N-CH₃ carbon.

2D NMR: Confirming Connectivity

Expertise & Causality: While 1D NMR suggests the components, 2D NMR proves the connections.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It will reveal the connectivity of the four protons on the benzene ring, confirming the substitution pattern.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It allows for the unambiguous assignment of protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for establishing the isomeric structure. It reveals correlations between protons and carbons over two to three bonds. The crucial correlation will be from the N-methyl protons to the C3 carbon of the indazole ring. This three-bond correlation (H₃C-N1-N2=C3) is only possible if the methyl group is on the N-1 position. A correlation to C7a would also be expected.

Data Presentation: Predicted NMR Data Summary (in CDCl₃)

| Atom Position | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |

| N1-CH₃ | ~4.1 (s, 3H) | ~35.0 | C3, C7a |

| C3 | - | ~120.0 (qC) | - |

| -CN | - | ~116.0 (qC) | - |

| H4 | ~8.1 (d) | ~122.0 (CH) | C5, C7a, -CN |

| H5 | ~7.5 (t) | ~125.0 (CH) | C4, C7 |

| H6 | ~7.3 (t) | ~121.0 (CH) | C5, C7a |

| H7 | ~7.8 (d) | ~110.0 (CH) | C5, C3a |

| C3a | - | ~140.0 (qC) | - |

| C7a | - | ~128.0 (qC) | - |

Note: Chemical shifts are predictive and may vary based on solvent and experimental conditions.

Supporting Evidence: UV-Vis Spectroscopy

Expertise & Causality: The electronic configuration, and thus the UV-Vis absorption spectrum, differs between N-1 and N-2 substituted indazoles. 1-methyl-1H-indazole typically displays a fine structure pattern in its absorption spectrum, which is distinct from the broader absorption of the 2-methyl-2H-indazole isomer.[7][8] This provides a rapid and valuable piece of corroborating evidence.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution (e.g., 100-150 µM) in a UV-transparent solvent like acetonitrile.

-

Acquisition: Record the absorption spectrum from approximately 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer.

Expected Data: For this compound, the spectrum is expected to resemble that of 1-methylindazole, with a primary absorption band showing some fine structure around 290-300 nm.[7][8]

Synthesis of Evidence: The Complete Elucidation Workflow

The power of this methodology lies in the integration of data from all techniques. Each experiment provides a piece of the puzzle, and together they form a self-validating system for confirming the structure.

Logical Workflow Diagram

The overall process follows a logical progression from broad characteristics to fine structural details.

Caption: A logical workflow for the structure elucidation of this compound.

Definitive Proof: Key HMBC Correlations

The HMBC experiment provides the most critical data points for distinguishing between the N-1 and N-2 isomers. The diagram below highlights the unambiguous correlations that confirm the N-1 methylation.

Caption: Key 3-bond HMBC correlations from the N-methyl protons confirming the structure.

Conclusion

The structural elucidation of this compound is achieved through a systematic and integrated analytical approach. High-resolution mass spectrometry confirms the elemental formula, while FTIR spectroscopy identifies the key nitrile and aromatic functionalities. The definitive assignment of the N-1 methyl isomer is accomplished through a suite of NMR experiments, with the HMBC spectrum providing incontrovertible evidence of connectivity between the methyl group and the indazole ring at C3 and C7a. Supporting data from UV-Vis spectroscopy further corroborates the N-1 substitution pattern. This comprehensive workflow ensures the scientific integrity and trustworthiness required for advancing research and development in medicinal chemistry and related fields.

References

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 7. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Methyl-1H-indazole-3-carbonitrile: Properties, Synthesis, and Characterization

Executive Summary: 1-Methyl-1H-indazole-3-carbonitrile is a heterocyclic organic compound featuring the indazole bicyclic system, which is a cornerstone scaffold in medicinal chemistry. Its derivatives are integral to numerous pharmacologically active agents, including anti-tumor and anti-inflammatory drugs. This guide provides a comprehensive overview of the physicochemical properties, a detailed, mechanistically-grounded protocol for its synthesis, and the expected spectroscopic data for its structural confirmation. The document is intended for researchers, chemists, and professionals in drug discovery and development who require a technical understanding of this valuable synthetic building block.

Introduction to the 1-Methyl-1H-indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a "privileged scaffold" in drug discovery. Its rigid structure and ability to participate in various non-covalent interactions make it an ideal framework for designing potent and selective ligands for biological targets. Numerous indazole-containing compounds have been developed as kinase inhibitors, anti-inflammatory agents, and therapies for neurological disorders.[1][2]

For instance, Pazopanib, a potent tyrosine kinase inhibitor, and Bendazac, a non-steroidal anti-inflammatory drug, both feature the indazole core, highlighting its clinical significance. The substitution pattern on the indazole ring is critical for modulating pharmacological activity. Methylation at the N1 position, as seen in this compound, is a common strategy to block hydrogen bond donor capabilities and enhance metabolic stability, while the substituent at the C3 position provides a vector for further chemical modification and interaction with target proteins. The carbonitrile group at C3 is a particularly versatile functional group, serving as a precursor to amides, carboxylic acids, and amines.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its core properties can be determined or reliably estimated based on its structure and data from close isomers and precursors. The compound is a solid at room temperature.

| Property | Value | Source/Comment |

| IUPAC Name | This compound | --- |

| CAS Number | 13436-49-2 | --- |

| Molecular Formula | C₉H₇N₃ | Calculated |

| Molecular Weight | 157.17 g/mol | Calculated |

| Appearance | Solid, powder or crystalline | Based on isomer data[3] |

| Solubility | Expected to have low solubility in water; soluble in organic solvents like DCM, chloroform, and methanol. | Based on general properties of similar heterocycles. |

| pKa | ~2.16 ± 0.50 | Predicted value[4] |

Synthesis and Mechanistic Insights

The most direct and logical synthesis of this compound involves the regioselective N-methylation of the commercially available precursor, 1H-indazole-3-carbonitrile. This process is a classic example of nucleophilic substitution on an alkyl halide.

Synthetic Workflow Diagram

Caption: Synthetic route to this compound.

Causality and Experimental Rationale

The N-H proton of the pyrazole ring in 1H-indazole-3-carbonitrile is weakly acidic. To achieve alkylation, this proton must be removed to form a nucleophilic anion.

-

Choice of Base and Solvent: A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for this deprotonation. It irreversibly forms the sodium salt of the indazole and hydrogen gas, driving the reaction forward. An aprotic polar solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is chosen because it effectively solvates the resulting cation (Na⁺) without interfering with the nucleophile or the subsequent alkylation step.

-

Alkylation and Regioselectivity: The resulting indazole anion is then treated with a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate. The reaction proceeds via an SN2 mechanism. While alkylation can theoretically occur at either the N1 or N2 position, N1-alkylation is generally the thermodynamically favored product for 3-substituted indazoles. Reaction conditions can be optimized to favor the desired N1 isomer.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound via N-methylation.

Materials:

-

1H-Indazole-3-carbonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methyl iodide (CH₃I)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole-3-carbonitrile (1.0 eq).

-

Deprotonation: Dissolve the starting material in anhydrous DMF. Add sodium hydride (1.1 eq) portion-wise at 0°C. Causality: Adding the base slowly at a reduced temperature helps control the exothermic reaction and the evolution of hydrogen gas.

-

Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases, indicating the complete formation of the indazole anion.

-

Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C to neutralize any unreacted NaH.

-

Dilute the mixture with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

Structural confirmation is achieved through a combination of spectroscopic methods. The expected data provides a unique fingerprint for the molecule.

Structure-Spectra Correlation Diagram

Caption: Expected spectroscopic signals for this compound.

-

¹H NMR: The most telling signal is the appearance of a singlet corresponding to the three N-methyl protons, expected around 4.0 ppm.[5] The four aromatic protons on the benzene ring will appear in the range of 7.2-8.0 ppm, with splitting patterns determined by their coupling relationships. The disappearance of the broad N-H proton signal from the starting material is a key indicator of successful methylation.[6]

-

¹³C NMR: Key signals include the N-methyl carbon, the carbons of the aromatic ring, and the carbon of the nitrile group (C≡N), which typically appears at a chemical shift greater than 110 ppm.

-

Infrared (IR) Spectroscopy: A sharp, characteristic absorption band around 2230 cm⁻¹ is expected, corresponding to the stretching vibration of the carbon-nitrogen triple bond of the nitrile group.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of the compound (157.17), confirming its elemental composition.

Chemical Reactivity and Applications

The this compound scaffold is a valuable intermediate due to the reactivity of its nitrile group.

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield 1-Methyl-1H-indazole-3-carboxylic acid[7], a key intermediate for synthesizing amide derivatives, such as the antiemetic drug Granisetron.[8]

-

Reduction: The nitrile can be reduced to a primary amine (1-Methyl-1H-indazol-3-yl)methanamine, providing a nucleophilic handle for building more complex molecules.

-

Applications in Drug Discovery: As a building block, this compound allows for the systematic exploration of chemical space around the C3 position of the indazole core. The metabolic stability conferred by the N1-methyl group makes it an attractive starting point for developing drug candidates with improved pharmacokinetic profiles. The indazole-3-carboxamide moiety, accessible from this nitrile, is a common feature in synthetic cannabinoids and other biologically active molecules.[9]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Based on safety data for structurally related compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

A full risk assessment should be conducted before undertaking any experimental work with this compound.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. 7-Methyl-1H-Indazole-3-Carbonitrile Supplier in China | Properties, Uses, Safety Data & Buy Online [nj-finechem.com]

- 4. echemi.com [echemi.com]

- 5. 1-methylindazole(13436-48-1) 1H NMR [m.chemicalbook.com]

- 6. orgsyn.org [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 9. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Mechanistic Inquiry into 1-Methyl-1H-indazole-3-carbonitrile and its Congeners

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Direct, peer-reviewed research detailing the specific mechanism of action for 1-Methyl-1H-indazole-3-carbonitrile is not publicly available at the time of this writing. This guide, therefore, provides a comprehensive overview of the established and emerging mechanisms of action for structurally related indazole derivatives. The insights and protocols presented herein are intended to serve as a foundational resource for investigating the potential biological activities of novel indazole compounds, including this compound, while clearly acknowledging that direct extrapolation is not a substitute for empirical validation.

Introduction: The Indazole Scaffold - A Privileged Motif in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle, has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties make it a versatile scaffold for the design of potent and selective modulators of various biological targets.[1][2] Derivatives of the indazole core have demonstrated a broad spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][3][4] This guide will delve into the known mechanisms of action of key indazole derivatives, providing a framework for the potential investigation of this compound.

I. The Kinase Inhibitor Paradigm: A Dominant Mechanism of Action for Indazole Derivatives

A significant body of research has established the indazole scaffold as a cornerstone in the development of kinase inhibitors.[5] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention.

A. Targeting p21-Activated Kinase 1 (PAK1)

Recent studies have identified 1H-indazole-3-carboxamide derivatives as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[6] Aberrant PAK1 activation is implicated in tumor progression, making it a compelling target for anticancer drug discovery.[6]

Key Mechanistic Insights:

-

Enzyme Inhibition: The representative compound, 30l , from a study on 1H-indazole-3-carboxamide derivatives, exhibited an impressive IC50 value of 9.8 nM against PAK1.[6]

-

Kinase Selectivity: Compound 30l demonstrated high selectivity for PAK1 when tested against a panel of 29 other kinases, a crucial attribute for minimizing off-target effects.[6]

-

Cellular Effects: These inhibitors have been shown to significantly suppress the migration and invasion of cancer cells, such as the MDA-MB-231 breast cancer cell line, by downregulating the expression of Snail, a key transcription factor involved in the epithelial-mesenchymal transition (EMT).[6]

B. Broader Kinase Inhibition Profiles

The indazole core has been incorporated into numerous clinically evaluated and approved kinase inhibitors, targeting a range of kinases including:

-

Tyrosine Kinases: Pazopanib, a potent tyrosine kinase inhibitor, features an indazole moiety and is used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1]

-

Serine/Threonine Kinases: The versatility of the indazole scaffold extends to the inhibition of serine/threonine kinases, highlighting its broad applicability in kinase-targeted drug design.[5]

II. Beyond Kinase Inhibition: Exploring Other Potential Mechanisms

While kinase inhibition is a prominent mechanism, the diverse biological activities of indazole derivatives suggest the existence of other molecular targets and pathways.

A. Modulation of Cannabinoid Receptors

Structurally related compounds of the indazole-3-carboxamide class have been identified as synthetic cannabinoid receptor agonists.[7] These compounds are functionally similar to Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, and exert their effects by binding to and activating cannabinoid receptors, primarily CB1 and CB2.[7] This activity underscores the potential for certain indazole derivatives to modulate endocannabinoid signaling, a system involved in a wide array of physiological processes.

B. Anti-inflammatory Activity

Derivatives of 1H-indazole-3-carboxylic acid methyl ester have demonstrated potential anti-inflammatory activity.[7] The proposed mechanism involves the regulation of the inflammatory response and a reduction in the release of inflammatory mediators.[7]

III. Experimental Protocols for Mechanistic Elucidation

For researchers embarking on the investigation of this compound, a systematic approach to elucidating its mechanism of action is paramount. The following section outlines key experimental workflows.

A. Initial Target Identification and Validation

Workflow: Broad Kinase Panel Screening

A logical first step, given the prevalence of kinase inhibition among indazole derivatives, is to screen the compound against a broad panel of kinases.

Experimental Protocol:

-

Compound Preparation: Solubilize this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Kinase Panel Selection: Choose a commercially available kinase screening panel that covers a diverse range of kinase families.

-

Assay Performance: The screening is typically performed using in vitro radiometric, fluorescence-based, or luminescence-based assays that measure the phosphorylation of a substrate by each kinase in the presence and absence of the test compound.

-

Data Analysis: The percentage of inhibition for each kinase at a given compound concentration is calculated. "Hits" are identified as kinases that show significant inhibition.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |

| PAK1 | Data to be determined | Data to be determined |

| VEGFR2 | Data to be determined | Data to be determined |

| EGFR | Data to be determined | Data to be determined |

| ... (other kinases) | ... | ... |

Logical Relationship Diagram: Kinase Screening Workflow

Caption: Workflow for initial kinase target identification.

B. Cellular Assays to Probe Phenotypic Effects

Following the identification of potential molecular targets, it is crucial to assess the compound's effects in a cellular context.

Workflow: Cell Viability and Proliferation Assays

These assays determine the compound's impact on cancer cell growth and survival.

Experimental Protocol (MTT Assay):

-

Cell Culture: Plate cancer cell lines of interest (e.g., MDA-MB-231, K562) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Signaling Pathway Diagram: Hypothetical PAK1 Inhibition Pathway

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bloomtechz.com [bloomtechz.com]

Discovery and history of indazole-3-carbonitrile compounds

An In-Depth Technical Guide to the Discovery and History of Indazole-3-Carbonitrile Compounds

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities.[1][2] Among its many derivatives, compounds bearing a carbonitrile at the 3-position have emerged as particularly significant, both as key synthetic intermediates and as bioisosteric replacements for carboxylic acids in drug design. This guide provides a comprehensive overview of the historical development and synthetic evolution of indazole-3-carbonitrile compounds, tracing their origins from early indazole syntheses to modern catalytic methods. We will explore the strategic importance of the 3-cyano-indazole moiety in drug discovery, detailing its role in modulating physicochemical properties and its incorporation into therapeutically relevant molecules. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering insights into the synthesis, rationale, and application of this important class of heterocyclic compounds.

The Indazole Scaffold: A Foundation of Medicinal Chemistry

The story of indazole-3-carbonitrile begins with the indazole ring system itself, a bicyclic aromatic heterocycle first described by Emil Fischer in the 1880s.[2][3] Structurally, it consists of a benzene ring fused to a pyrazole ring. Indazole can exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][4] Its structural similarity to endogenous molecules like indole has led to its classification as a "bioisostere," allowing it to mimic indole in biological systems while offering distinct chemical properties.[2] This unique characteristic has made the indazole core a cornerstone in the development of numerous pharmaceuticals, including anti-cancer agents, anti-inflammatory drugs, and serotonin receptor antagonists.[2][5]

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caribjscitech.com [caribjscitech.com]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. derpharmachemica.com [derpharmachemica.com]

A Technical Guide to the Spectroscopic Characterization of 1-Methyl-1H-indazole-3-carbonitrile

Introduction

1-Methyl-1H-indazole-3-carbonitrile is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the indazole scaffold in a wide array of biologically active molecules. The indazole ring system is a key pharmacophore, and modifications at the 3-position, such as the introduction of a carbonitrile group, can significantly influence a molecule's physicochemical properties and biological activity. Accurate and unambiguous structural characterization is a critical first step in the drug discovery and development process, ensuring the integrity of subsequent biological and pharmacological studies. This guide provides the foundational spectroscopic knowledge necessary for researchers working with this and related compounds.

Molecular Structure and Numbering

For clarity in the assignment of spectroscopic signals, the standard numbering convention for the 1-methyl-1H-indazole ring system is used throughout this document.

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound based on the analysis of related indazole derivatives.[1][2]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural interpretation.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse experiment.

-

Acquisition Parameters:

-

Spectral Width: -2 to 12 ppm

-

Pulse Angle: 30°

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0 to 200 ppm

-

Pulse Angle: 30°

-

Acquisition Time: ~1.5 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

References

An In-depth Technical Guide to the Tautomeric Forms of Methyl-Indazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the tautomeric phenomena observed in methyl-indazole derivatives, a class of compounds of significant interest in medicinal chemistry. By delving into the fundamental principles, analytical methodologies, and practical implications, this document serves as a critical resource for professionals engaged in the design and development of novel therapeutics.

The Duality of the Indazole Core: Understanding Tautomerism

Indazole, a bicyclic heteroaromatic system, possesses two nitrogen atoms within its five-membered ring, giving rise to annular tautomerism. This phenomenon primarily involves the migration of a proton between the N1 and N2 positions, resulting in two distinct tautomeric forms: the 1H-indazole and the 2H-indazole.[1]

Generally, the 1H-tautomer is thermodynamically more stable than the 2H-form.[2] This stability is attributed to its benzenoid character, in contrast to the quinonoid nature of the 2H-tautomer.[1] However, the energetic difference between these forms can be subtle and is influenced by a variety of factors, making the study of their equilibrium essential for understanding the chemical behavior and biological activity of indazole derivatives. The tautomerism in indazoles significantly influences their synthesis, reactivity, and physical and biological properties.[3]

The introduction of a methyl group onto the indazole scaffold can further modulate this tautomeric equilibrium. The position of the methyl substituent, whether on the pyrazole or benzene ring, exerts electronic and steric effects that can alter the relative stabilities of the 1H and 2H tautomers.

Elucidating the Tautomeric Landscape: A Methodological Approach

A multi-faceted approach, combining spectroscopic analysis and computational modeling, is crucial for the accurate characterization and quantification of the tautomeric forms of methyl-indazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative Window into Tautomeric Ratios

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[4] By carefully analyzing the chemical shifts and coupling constants of specific protons and carbons, the relative abundance of each tautomer can be determined.

Key Differentiators in NMR Spectra:

-

1H NMR: The chemical shifts of the protons on the indazole ring, particularly H3, are sensitive to the location of the N-H proton. In many cases, distinct signals for each tautomer can be observed, allowing for direct integration to determine their ratio.[5]

-

13C NMR: The chemical shifts of the carbon atoms, especially C3, C3a, and C7a, also differ significantly between the 1H and 2H tautomers.[6]

-

Low-Temperature NMR: In cases of rapid interconversion at room temperature, which leads to averaged signals, low-temperature NMR experiments can "freeze out" the individual tautomers, enabling their distinct observation and quantification.[7]

Experimental Protocol: Quantitative 1H NMR for Tautomer Ratio Determination

-

Sample Preparation:

-

Accurately weigh a known amount of the methyl-indazole derivative.

-

Dissolve the sample in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, Methanol-d4) to a known concentration. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Add a known amount of an internal standard with a singlet resonance in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene or maleic anhydride) for accurate quantification.

-

-

NMR Acquisition:

-

Acquire a quantitative 1H NMR spectrum. Key parameters include:

-

A long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full relaxation and accurate integration.

-

A sufficient number of scans to achieve a good signal-to-noise ratio.

-

Suppression of 13C satellites through broadband 13C decoupling is recommended for improved accuracy.[8]

-

-

-

Data Processing and Analysis:

-

Carefully phase and baseline correct the spectrum.

-

Integrate the well-resolved signals corresponding to each tautomer and the internal standard.

-

Calculate the molar ratio of the tautomers based on the integral values, the number of protons giving rise to each signal, and the known concentration of the internal standard.

-

UV-Vis Spectroscopy: A Qualitative and Semi-Quantitative Tool

UV-Vis spectroscopy can provide valuable insights into the tautomeric equilibrium, as the 1H and 2H forms often exhibit distinct absorption spectra.[9] The 2H-tautomer of indazole and its derivatives tends to absorb light at longer wavelengths compared to the 1H-tautomer.[10][11]

Experimental Protocol: UV-Vis Spectroscopic Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the methyl-indazole derivative in the solvent of interest (e.g., acetonitrile, ethanol, water). The concentration should be optimized to be within the linear range of the spectrophotometer's detector.

-

-

Spectral Acquisition:

-

Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Acquire spectra in a series of solvents with varying polarities to observe solvatochromic effects, which can indicate the presence of different tautomeric forms.[12]

-

-

Data Analysis:

-

Deconvolution of the overlapping absorption bands can be performed to estimate the relative contributions of each tautomer.[5]

-

By comparing the spectrum of the sample to those of "locked" N1-methyl and N2-methyl derivatives (which can only exist in one tautomeric form), the predominant tautomer in the sample can be identified.

-

Computational Chemistry: Predicting and Rationalizing Tautomeric Preferences

Density Functional Theory (DFT) calculations have emerged as a reliable method for predicting the relative stabilities of tautomers and for understanding the factors that govern their equilibrium.[13][14]

Computational Workflow: DFT Calculations for Tautomer Analysis

-

Structure Preparation:

-

Build the 3D structures of both the 1H and 2H tautomers of the methyl-indazole derivative of interest using a molecular modeling software (e.g., GaussView, Avogadro).[15]

-

-

Geometry Optimization and Energy Calculation:

-

Perform geometry optimizations and frequency calculations for both tautomers in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[16] The absence of imaginary frequencies confirms that the optimized structures are true minima.

-

Calculate the Gibbs free energies of the optimized structures. The energy difference (ΔG) between the tautomers allows for the prediction of their relative populations at a given temperature.

-

-

Solvent Effects:

-

To model the system in solution, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).[16] Perform geometry optimizations and energy calculations in the presence of the desired solvent.

-

-

Analysis:

-

The tautomer with the lower Gibbs free energy is predicted to be the more stable and therefore the major species at equilibrium.

-

The tautomeric equilibrium constant (KT) can be calculated from the Gibbs free energy difference using the equation: ΔG = -RTln(KT).

-

Factors Influencing Tautomeric Equilibrium

The delicate balance between the 1H and 2H tautomers of methyl-indazole derivatives is influenced by a confluence of electronic, steric, and environmental factors.

The Role of the Methyl Substituent

The position of the methyl group on the indazole ring plays a crucial role in determining the tautomeric preference.

-

3-Methyl-1H-indazole: The presence of a methyl group at the C3 position generally favors the 1H-tautomer.

-

5-Methyl-1H-indazole: Substitution on the benzene ring, such as at the C5 position, can have a more subtle effect, often still favoring the 1H-tautomer, but the equilibrium can be more sensitive to solvent effects.

-

7-Nitro-1H-indazole: In a study of nitro-substituted indazoles, the 7-nitro derivative was found to exist predominantly as the 2H-tautomer in DMSO-d6, with a 94:6 ratio of 2H to 1H forms.[17] This highlights the strong influence that electron-withdrawing groups at this position can have on the tautomeric equilibrium.

Solvent Effects: The Power of the Medium

The polarity and hydrogen-bonding capability of the solvent can significantly impact the tautomeric equilibrium.[18] Polar and protic solvents can stabilize one tautomer over the other through hydrogen bonding interactions. For instance, solvents capable of acting as hydrogen bond acceptors can stabilize the N-H of the indazole, while hydrogen bond donors can interact with the lone pair on the other nitrogen atom.

Quantitative Data on Tautomeric Ratios of Selected Methyl-Indazole Derivatives

| Derivative | Solvent | Tautomer Ratio (1H:2H) | Reference |

| 7-Nitro-1H-indazole | DMSO-d6 | 6:94 | [17] |

| 3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | DMSO-d6 | 45:55 | [19][20] |

Tautomerism in Action: A Case Study of Axitinib

Axitinib, an FDA-approved tyrosine kinase inhibitor for the treatment of advanced renal cell carcinoma, features a 3-substituted 1H-indazole core.[3][9] While the predominant form of Axitinib is the 1H-tautomer, its tautomeric state is crucial for its biological activity. The specific arrangement of hydrogen bond donors and acceptors in the 1H-tautomer is critical for its high-affinity binding to the ATP-binding pocket of vascular endothelial growth factor receptors (VEGFRs).[9]

The tautomerism of Axitinib has also been exploited in the field of photopharmacology. The molecule contains a photosensitive stilbene-like moiety that can undergo E/Z isomerization upon irradiation with light.[21] This photoisomerization leads to a significant change in the molecule's shape and, consequently, its biological activity. The (E)-isomer is a potent VEGFR2 inhibitor, while the (Z)-isomer is significantly less active.[21] This ability to switch the drug's activity "on" and "off" with light opens up new possibilities for targeted and controlled drug delivery. Furthermore, Axitinib exhibits dual emissions, a property attributed to its tautomerism, which can be utilized for protein analysis.[3]

This case study underscores the profound impact that tautomerism can have on the development and application of indazole-based drugs. A thorough understanding of the tautomeric behavior of a drug candidate is therefore essential for optimizing its efficacy and for exploring novel therapeutic strategies.

Logical and Experimental Workflows

Logical Workflow for Tautomer Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. Anti-cancer drug axitinib: a unique tautomerism-induced dual-emissive probe for protein analysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 8. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Axitinib effectively inhibits BCR-ABL1(T315I) with a distinct binding conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Axitinib: A Photoswitchable Approved Tyrosine Kinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of 1-Methyl-1H-indazole-3-carbonitrile

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] While extensive research has focused on indazole-3-carboxamide derivatives, particularly as potent synthetic cannabinoid receptor agonists, the pharmacological profile of their carbonitrile analogs remains largely unexplored.[4][5] This guide addresses the specific molecule 1-Methyl-1H-indazole-3-carbonitrile . Due to a lack of direct published data on this compound, this document provides a predictive and methodological framework for its pharmacological characterization. We will synthesize insights from closely related analogs to establish a scientific rationale for investigation and present a comprehensive, field-proven workflow for its synthesis, in vitro profiling, and preliminary safety assessment. This guide is intended for researchers in drug discovery and pharmacology, offering a robust roadmap for elucidating the therapeutic potential and liability of this novel chemical entity.

Introduction: The Indazole Scaffold and the Carbonitrile Question

Indazoles are bicyclic heterocyclic compounds that have garnered significant attention from medicinal chemists for their wide spectrum of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[3][6] The thermodynamic stability of the 1H-indazole tautomer makes it a common and reliable foundation for drug design.[3]

A particularly prominent class of indazole derivatives is the 3-carboxamides, many of which are potent agonists of the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[4][5][7] These compounds, such as AB-FUBINACA, feature a carboxamide linkage at the C3-position, which is crucial for receptor interaction.

The subject of this guide, This compound , replaces this well-studied carboxamide group with a carbonitrile (nitrile) moiety (-C≡N). In drug design, a nitrile group is often considered a non-classical bioisostere of a carboxyl or carboxamide group. It is a potent hydrogen bond acceptor, is metabolically stable, and has a distinct electronic and steric profile. This substitution raises a critical question: Does this compound retain the cannabimimetic activity of its carboxamide cousins, or does the nitrile group direct its pharmacology toward entirely new targets?

This guide provides the experimental framework to answer that question.

Synthetic Strategy and Characterization

A robust pharmacological evaluation begins with the unambiguous synthesis and purification of the target compound. While the direct synthesis of this compound is not widely published, a logical and validated approach can be extrapolated from established methods for creating C3-substituted indazoles. The most direct pathway involves the dehydration of the corresponding primary amide, 1-Methyl-1H-indazole-3-carboxamide.

Proposed Synthetic Workflow

Caption: Proposed synthetic route to the target compound.

Experimental Protocol: Synthesis via Dehydration

Step 1: Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid

-

This starting material can be synthesized via methylation of 1H-indazole-3-carboxylic acid or purchased commercially.[8][9]

Step 2: Synthesis of 1-Methyl-1H-indazole-3-carboxamide

-

Activation: To a solution of 1-Methyl-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equiv) and a catalytic amount of dimethylformamide (DMF) at 0°C.

-